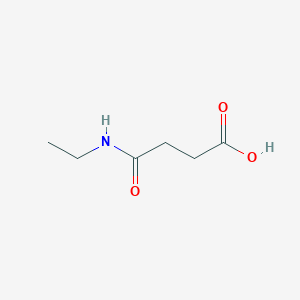

3-(乙基氨基羰基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various derivatives of propanoic acid has been explored in the provided studies. In one study, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator . Another research presented a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate using a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of the intermediate compound . Additionally, a multienzymatic procedure was developed for the synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids . These studies demonstrate the versatility of propanoic acid derivatives in various chemical syntheses and potential applications.

Molecular Structure Analysis

The molecular structure of the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using a combination of spectroscopic techniques, including FT-IR, NMR, and ESI-MS . Computational methods such as DFT were employed to calculate molecular geometry and vibrational frequencies, providing insights into the structural parameters of the compound. The study of the less-soluble diastereomeric salt of 1-(3-methoxyphenyl)ethylamine with mandelic acid through X-ray crystallography revealed a layer-like arrangement of the enantiomerically pure acids, which contributed to the high resolution efficiency .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of propanoic acid derivatives are highlighted in the studies. For instance, the synthesis of ethyl 3-(3-aminophenyl)propanoate involved a tandem Knoevenagel condensation/alkylidene reduction, showcasing the use of stannous chloride as a reducing agent and a Lewis acid for simultaneous

科学研究应用

绿色化学和材料科学

3-(4-羟基苯基)丙酸,一种与 3-(乙基氨基羰基)丙酸相关的化合物,已被探索作为绿色化学中一种可再生的构建模块。它在聚苯并恶嗪合成中的应用,由于其热和热机械性能,在各个行业中具有潜力,这代表了一项重大进展。这一过程突出了此类化合物在开发传统材料的可持续替代品中的效用 (Trejo-Machin 等,2017)。

有机合成

在有机合成领域,丙酸衍生物,包括 3-(乙基氨基羰基)丙酸,已被用于复杂有机化合物的区域选择性合成。一个例子是铁 (III) 催化的丙炔酸衍生物与吲哚的加氢芳基化,导致生产出具有生物学和药学意义的化合物 (Kutubi & Kitamura,2011)。

热化学和动力学

与 3-(乙基氨基羰基)丙酸相关的酯类如丙酸乙酯的热化学和动力学,因其在生物燃料应用中的潜力而受到研究。了解此类化合物的分解反应和形成焓对于评估其作为替代燃料的用途至关重要 (El‐Nahas 等,2007)。

大环化学

对大环化学的研究已经看到了 3-(乙基氨基羰基)丙酸等化合物的用途。例如,涉及丙酸衍生物的复杂大环的合成证明了这些化合物在创造具有各种领域潜在应用的新型分子结构方面的多功能性 (Linden 等,2006)。

生物技术应用

在生物技术中,已经研究了与 3-(乙基氨基羰基)丙酸具有结构相似性的 3-羟基丙酸衍生物的酶促合成。这些研究的重点是生产对映体富集的化合物,突出了此类酸在创造具有生物活性的分子中的重要性 (Brem 等,2010)。

安全和危害

未来方向

作用机制

Target of Action

3-(Ethylcarbamoyl)propanoic Acid is a derivative of propanoic acid . It has been evaluated as an inhibitor of human Prolyl Hydroxylase Domain (PHD-2) enzymes . PHD-2 is a key enzyme involved in the regulation of Hypoxia-Inducible Factor (HIF), which plays a crucial role in cellular responses to low oxygen conditions .

Mode of Action

The compound interacts with PHD-2, inhibiting its activity . This inhibition can lead to the stabilization of HIF, which in turn can influence various cellular processes, including angiogenesis, erythropoiesis, and cellular metabolism .

Biochemical Pathways

The inhibition of PHD-2 by 3-(Ethylcarbamoyl)propanoic Acid affects the HIF pathway . Under normal oxygen conditions, PHD-2 hydroxylates HIF, marking it for degradation. When PHD-2 is inhibited, HIF is stabilized and can translocate to the nucleus, where it acts as a transcription factor for various genes involved in cellular responses to hypoxia .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its therapeutic potential .

Result of Action

The molecular effects of 3-(Ethylcarbamoyl)propanoic Acid’s action primarily involve the modulation of the HIF pathway . On a cellular level, this can lead to changes in gene expression profiles, influencing processes such as cell survival, angiogenesis, and energy metabolism .

Action Environment

Environmental factors, particularly the gut microbiota, can influence the action of 3-(Ethylcarbamoyl)propanoic Acid . The gut microbiota plays a crucial role in the metabolism of various compounds, potentially affecting their bioavailability and efficacy . Furthermore, factors such as diet, lifestyle, and disease state can alter the gut microbiota composition, thereby potentially influencing the action of 3-(Ethylcarbamoyl)propanoic Acid .

属性

IUPAC Name |

4-(ethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-7-5(8)3-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMGZVKGWSZOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)

![N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2508112.png)

![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2508118.png)

![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2508121.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide](/img/structure/B2508122.png)